molecular formula C5H12ClNO2S B2919374 N-Ethyl-N-propylsulfamoyl chloride CAS No. 627887-40-5

N-Ethyl-N-propylsulfamoyl chloride

Cat. No.: B2919374
CAS No.: 627887-40-5
M. Wt: 185.67
InChI Key: SJDHZVOGPGPHDH-UHFFFAOYSA-N
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Description

N-Ethyl-N-propylsulfamoyl chloride is an organic compound with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol . It is a sulfamoyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-propylsulfamoyl chloride can be synthesized through the reaction of N-ethyl-N-propylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

N-ethyl-N-propylamine+Chlorosulfonic acidN-Ethyl-N-propylsulfamoyl chloride+Hydrogen chloride\text{N-ethyl-N-propylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} N-ethyl-N-propylamine+Chlorosulfonic acid→N-Ethyl-N-propylsulfamoyl chloride+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-propylsulfamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: This compound readily reacts with nucleophiles, leading to the substitution of the chloride group.

    Hydrolysis: In the presence of water, it can hydrolyze to form N-ethyl-N-propylsulfamide and hydrogen chloride.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs under mild conditions with the use of a base to neutralize the hydrogen chloride formed.

    Hydrolysis: This reaction can occur under both acidic and basic conditions, with the latter being more common in laboratory settings.

Major Products Formed

    Nucleophilic substitution: The major products depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.

    Hydrolysis: The primary products are N-ethyl-N-propylsulfamide and hydrogen chloride.

Scientific Research Applications

N-Ethyl-N-propylsulfamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonamide linkage formation.

    Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Ethyl-N-propylsulfamoyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide bonds, which are stable and resistant to hydrolysis. This property makes it valuable in modifying molecules to enhance their stability and functionality.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-propylsulfamoyl chloride
  • N-Ethyl-N-butylsulfamoyl chloride
  • N-Ethyl-N-isopropylsulfamoyl chloride

Uniqueness

N-Ethyl-N-propylsulfamoyl chloride is unique due to its specific alkyl chain length and structure, which can influence its reactivity and the properties of the resulting sulfonamide derivatives. Compared to similar compounds, it may offer different solubility, reactivity, and stability profiles, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

N-ethyl-N-propylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO2S/c1-3-5-7(4-2)10(6,8)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDHZVOGPGPHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627887-40-5
Record name N-ethyl-N-propylsulfamoyl chloride
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